molecular formula C17H12N2O3S B375320 2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid CAS No. 13381-72-1

2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid

Cat. No.: B375320
CAS No.: 13381-72-1
M. Wt: 324.4g/mol
InChI Key: GBIMWUQMRRZGKP-UHFFFAOYSA-N
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Description

2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is a complex organic compound that features a thiazole ring attached to a biphenyl structure. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the biphenyl structure. One common method includes the cyclization of appropriate thiourea derivatives with α-haloketones to form the thiazole ring. This is followed by coupling reactions to attach the thiazole ring to the biphenyl structure under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, leading to different reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.

    Biphenyl derivatives: Compounds such as biphenyl-2-carboxylic acid and its derivatives have structural similarities and are used in similar applications.

Uniqueness: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is unique due to the combination of the thiazole ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-15(19-17-18-9-10-23-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(21)22/h1-10H,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIMWUQMRRZGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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